4-Methyl-D3-catechol
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Overview
Description
4-Methyl-D3-catechol, also known as 4-methyl-1,2-benzenediol, is an organic compound with the molecular formula C7H8O2. It is a derivative of catechol, featuring a methyl group at the fourth position on the benzene ring. This compound is known for its white to brown powder or chunk form and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-D3-catechol typically involves the acylation of p-cresol to obtain p-cresyl acetate, followed by a Fries rearrangement reaction to produce 2-hydroxy-5-methyl acetophenone. This intermediate is then alkalified, oxidized at low temperatures, reduced, acidified, extracted, and concentrated to yield the crude product, which is further distilled to obtain pure this compound . The reaction conditions are mild, making the process suitable for industrial production.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, with readily available raw materials, simple operations, and low production costs .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-D3-catechol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it back to its original form or other derivatives.
Substitution: It can participate in substitution reactions, particularly with halogens or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium periodate for oxidation and various reducing agents for reduction reactions. The conditions often involve aqueous solutions with specific pH levels to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various quinones and substituted catechols, which have significant applications in different fields .
Scientific Research Applications
4-Methyl-D3-catechol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-D3-catechol involves its interaction with various molecular targets and pathways. It can undergo oxidation to form quinones, which then participate in further reactions. These processes are crucial for its role as an antioxidant and inhibitor in biological systems . The compound’s ability to form hydrogen bonds and its unique crystal structure also contribute to its effectiveness in various applications .
Comparison with Similar Compounds
4-Methyl-D3-catechol is similar to other catechol derivatives, such as catechol (1,2-dihydroxybenzene) and 3,4-dihydroxytoluene. its unique methyl group at the fourth position distinguishes it from these compounds, providing different chemical properties and reactivity . This uniqueness makes it valuable for specific applications where other catechols may not be as effective.
List of Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- 3,4-Dihydroxytoluene
- 4-Methyl-1,2-benzenediol
Properties
Molecular Formula |
C7H8O2 |
---|---|
Molecular Weight |
127.16 g/mol |
IUPAC Name |
4-(trideuteriomethyl)benzene-1,2-diol |
InChI |
InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3/i1D3 |
InChI Key |
ZBCATMYQYDCTIZ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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